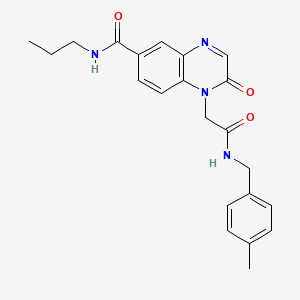

1-(2-((4-methylbenzyl)amino)-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydroquinoxaline-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule with multiple functional groups, including an amine group, a carboxamide group, and a quinoxaline group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a bicyclic ring system. The quinoxaline ring system is a type of heterocyclic aromatic compound, which could contribute to the compound’s stability and reactivity .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the amine and carboxamide functional groups. For example, the amine group could participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Cytotoxic Activity of Carboxamide Derivatives : A study on the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines and other related compounds shows significant growth inhibitory properties against various cancer cell lines. These compounds, including various carboxamide-linked derivatives, exhibited potent cytotoxicity, with some having IC50 values less than 10 nM against murine P388 leukemia and Lewis lung carcinoma (LLTC) cell lines. This research suggests a potential application in cancer therapy due to the curative activity observed in in vivo models (Deady et al., 2003).

Synthesis of Polyamides : Research on the synthesis of polyamides containing various molecular structures highlights the development of polymers with potential applications in materials science. These studies involve the addition reactions of specific compounds to create polyamides with unique properties, such as solubility in water and specific organic solvents. The molecular weights and solubility characteristics of these polyamides suggest their use in a variety of applications ranging from biocompatible materials to potentially drug delivery systems (Hattori & Kinoshita, 1979).

Novel Anti-depressants from 5-HT3 Receptor Antagonists : A novel series of 3-ethoxyquinoxalin-2-carboxamides were designed and synthesized, demonstrating potent 5-HT3 receptor antagonism. This research points to the development of new antidepressant drugs through structural modification and pharmacological evaluation of compounds targeting the 5-HT3 receptor. The most active compound in this series showed significant anti-depressant-like activity in forced swim tests, indicating a potential application in treating depression (Mahesh et al., 2011).

Antiviral Agents Targeting HIV Integrase : Studies on dihydroxypyrimidine-4-carboxamides as HIV integrase inhibitors describe the design, synthesis, and evaluation of compounds exhibiting potent inhibition of the HIV-integrase-catalyzed strand transfer process. This research supports the development of new antiviral agents aimed at HIV-1 integrase, a key enzyme required for the replication of the virus. One compound, in particular, showed favorable pharmacokinetic properties and significant antiviral activity, highlighting its potential as a clinically useful antiviral agent (Pace et al., 2007).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

For instance, 4-Methyl-1,2-Benzenediol, a compound with a similar benzyl group, has been reported to interact with Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase .

Mode of Action

For instance, benzylic halides typically react via an SN2 pathway for primary halides, and an SN1 pathway for secondary and tertiary halides, via the resonance-stabilized carbocation .

Biochemical Pathways

For instance, benzylic compounds can undergo free radical reactions .

Eigenschaften

IUPAC Name |

1-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2-oxo-N-propylquinoxaline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3/c1-3-10-23-22(29)17-8-9-19-18(11-17)24-13-21(28)26(19)14-20(27)25-12-16-6-4-15(2)5-7-16/h4-9,11,13H,3,10,12,14H2,1-2H3,(H,23,29)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKNZBXTTYAKIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC2=C(C=C1)N(C(=O)C=N2)CC(=O)NCC3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-5-{[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2533645.png)

![1'-(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2533651.png)

![2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2533654.png)

![1-(2-fluorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2533656.png)

![Tert-butyl 6'-chloro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate](/img/structure/B2533657.png)

![2,4-Dibromo-6-{[(5-iodo-2-pyridinyl)imino]methyl}benzenol](/img/structure/B2533658.png)

![2-Aminospiro[3.5]nonane-2-carboxylic acid](/img/structure/B2533659.png)

![1-[(4-methylphenyl)methyl]-6-oxo-N-(1-phenylethyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2533664.png)

![7-chloro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2533665.png)

![6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-ol](/img/structure/B2533666.png)